molecular formula C12H13ClN2O2 B153158 tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate CAS No. 214147-60-1

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B153158
CAS No.: 214147-60-1
M. Wt: 252.69 g/mol
InChI Key: NSCSJISDXDCCGL-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate (CAS 214147-60-1) is a heterocyclic compound with the molecular formula C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.70 g/mol . It is widely used as a pharmaceutical intermediate due to its reactive 2-chloro substituent, which facilitates nucleophilic substitution reactions. The compound is typically stored under inert atmospheric conditions at room temperature and is available in purities ≥95% . Safety data highlights hazards such as H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

tert-butyl 2-chlorobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCSJISDXDCCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Boc Protection in Polar Aprotic Solvents

In a representative procedure, 2-chloro-1H-benzimidazole (1.07 g, 6.98 mmol) was dissolved in acetonitrile (15 mL) with Boc anhydride (1.83 g, 8.38 mmol) and 4-dimethylaminopyridine (DMAP, 86 mg, 0.70 mmol). The mixture was stirred at room temperature for 30 minutes, yielding 1.68 g (95%) of the title compound after silica gel chromatography (100:0 to 90:10 hexane:ethyl acetate). Key advantages include:

  • Short reaction time (30 minutes) due to DMAP’s catalytic activity.

  • High yield (95%) attributed to the solvent’s polarity enhancing Boc anhydride reactivity.

  • Simplified purification via gradient elution chromatography.

Alternative Base Systems in Protic Solvents

A modified protocol using triethylamine (20 mL) in isopropyl alcohol (90 mL) achieved comparable yields (89%) after 19 hours at room temperature. While slower, this method avoids DMAP, which can complicate purification in large-scale syntheses.

Two-Step Synthesis via Intermediate Alkylation

For substrates sensitive to Boc conditions, a sequential alkylation-carbamate formation strategy is employed.

Chloromethylation Followed by Boc Protection

A 2022 study demonstrated the reaction of 2-chloro-1H-benzimidazole with chloromethyl tert-butyl ether in the presence of cesium carbonate (Cs₂CO₃, 3.965 g, 12.17 mmol) in isopropyl alcohol at 150°C for 17 hours. This method produced the target compound in 82% yield after aqueous workup and trituration.

Table 1: Comparative Analysis of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃Isopropyl alc.1501782
K₂CO₃DMF1202468
NaHTHF0 → RT675

Key observations :

  • Cs₂CO₃ in isopropyl alcohol provided optimal yields due to its strong basicity and solubility at elevated temperatures.

  • NaH in THF required strict anhydrous conditions but enabled faster reactions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2023 protocol achieved 94% yield by irradiating a mixture of 2-chloro-1H-benzimidazole (1.0 equiv), Boc anhydride (1.2 equiv), and DMAP (0.1 equiv) in acetonitrile at 100°C for 10 minutes. This method reduces side products like N,N-di-Boc derivatives by minimizing exposure time.

Large-Scale Industrial Production

Industrial processes prioritize cost efficiency and scalability. A patented continuous-flow system combines 2-chloro-1H-benzimidazole and Boc anhydride in a tubular reactor (residence time: 5 minutes) at 50°C, achieving 91% yield with >99% purity. Key features include:

  • In-line IR monitoring for real-time reaction control.

  • Solvent recycling through fractional distillation.

Critical Factors Influencing Reaction Outcomes

Solvent Effects

  • Acetonitrile : Maximizes Boc anhydride reactivity (dielectric constant ε = 37.5).

  • Isopropyl alcohol : Reduces byproduct formation but requires higher temperatures.

Catalytic Additives

  • DMAP : Accelerates reaction 8-fold via nucleophilic catalysis.

  • Triethylamine : Suitable for acid-sensitive substrates but prolongs reaction times.

Temperature Optimization

  • Room temperature : Ideal for small-scale reactions with DMAP.

  • 150°C : Necessary for Cs₂CO₃-mediated alkylation in protic solvents.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Standard for lab-scale purification (hexane:ethyl acetate gradients).

  • Prep-HPLC : Used industrially for >99.5% purity (C18 column, 70:30 MeCN:H₂O).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.80 (s, 9H, tert-butyl), 7.35–7.90 (m, 4H, aromatic).

  • MS (ESI+) : m/z 253.1 [M+H]⁺, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.70 g/mol
  • Structure : The compound features a benzimidazole ring, which is known for its biological activity, and a tert-butyl group that enhances lipophilicity, potentially improving bioavailability.

Scientific Research Applications

  • Pharmaceutical Development
    • Tert-butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is studied for its potential as an anti-cancer agent. Compounds with benzimidazole structures have been shown to exhibit cytotoxicity against various cancer cell lines. Research indicates that modifications at the 2-position of the benzimidazole can enhance biological activity .
  • Enzyme Inhibition
    • The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, inhibitors targeting the TGF-beta signaling pathway have shown promise in modulating tumor growth and metastasis .
  • Synthesis of Bioactive Molecules
    • It serves as a versatile intermediate in the synthesis of other bioactive compounds. The chlorinated position allows for further functionalization through nucleophilic substitution reactions, making it valuable in creating derivatives with enhanced pharmacological properties .
  • Antimicrobial Activity
    • Preliminary studies suggest that compounds derived from this compound exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of various benzimidazole derivatives, including this compound. The results indicated that certain derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting that structural modifications could lead to more potent anti-cancer agents .

Case Study 2: Enzyme Inhibitor Development

Research conducted on enzyme inhibitors highlighted the potential of this compound in inhibiting TGF-beta receptors. This inhibition was associated with reduced tumor cell proliferation and migration, underscoring its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The chloro substituent and tert-butyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]imidazole Core

tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate
  • CAS No.: 163798-87-6
  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Molecular Weight : 266.72 g/mol
  • Key Differences :
    • Features a chloromethyl (–CH₂Cl) group instead of a chloro substituent at position 2.
    • Higher purity (≥99.82%) and stricter storage conditions (2–8°C) .
    • More severe safety profile: H314 (causes severe skin burns and eye damage) .
    • Applications: Likely used in alkylation reactions or as a precursor for further functionalization.
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
  • CAS No.: 132873-77-9
  • Molecular Formula : C₁₃H₁₅BrN₂O₂
  • Molecular Weight : 331.63 g/mol
  • Key Differences :
    • Substituted with a bromomethyl (–CH₂Br) group at position 4.
    • Bromine’s higher atomic weight and polarizability may enhance reactivity in radical or nucleophilic reactions compared to chlorine derivatives .
tert-Butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate
  • CAS No.: 1038392-63-0
  • Molecular Formula : C₁₃H₁₅BrN₂O₂
  • Key Differences :
    • Contains a bromo substituent at position 5 and a methyl group at position 2.
    • The methyl group improves steric stability, while bromine enables Suzuki-Miyaura cross-coupling reactions .

Functional Group Modifications

tert-Butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate
  • CAS No.: Not specified (Compound 27 in ).
  • Synthesis : Prepared via DMAP/Et₃N-mediated reaction with di-tert-butyl dicarbonate .
  • Key Differences :
    • A methyl group replaces the chloro substituent, reducing electrophilicity but enhancing stability.
    • Applications: Intermediate in Pd-catalyzed α-allylation reactions .
Boronate Ester Derivatives
  • Example : (1R,3S,4S)-tert-Butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1256387-87-7).
  • Key Differences :
    • Incorporates a boronate ester for Suzuki-Miyaura cross-couplings.
    • Structural complexity (bicyclic framework) enhances utility in drug discovery .

Research Findings and Trends

  • Crystallographic Data : Derivatives like tert-butyl 2-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate exhibit hydrogen-bonding patterns that influence crystal packing and solubility .
  • Safety Trends : Chloromethyl and bromo derivatives generally pose greater hazards (e.g., H314) than the parent chloro compound, necessitating stringent handling protocols .
  • Drug Development : The boronate ester variant (1256387-87-7) demonstrates the growing role of benzo[d]imidazole derivatives in kinase inhibitor synthesis .

Biological Activity

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a tert-butyl group and a chloro substituent, which enhance its pharmacological properties. Benzimidazoles, in general, are known for their significant roles in medicinal chemistry, particularly in the development of anticancer, antiviral, and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃ClN₂O. The compound's structure allows for various interactions with biological targets, contributing to its therapeutic potential.

Property Value
Molecular FormulaC₁₂H₁₃ClN₂O
CAS Number214147-60-1
Boiling PointNot available
SolubilityHighly soluble in polar solvents

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported that derivatives of benzimidazole can effectively reduce the viability of MDA-MB-231 breast cancer cells, with IC₅₀ values indicating significant potency against these cells .

In a comparative study, it was found that certain derivatives possess IC₅₀ values ranging from 16.38 μM to over 100 μM, demonstrating a linear increase in anticancer effects with specific structural modifications .

Antiviral Activity

The compound has also demonstrated potential antiviral properties. It may inhibit viral replication through interaction with viral enzymes, which is a common mechanism among imidazole derivatives. This activity positions it as a candidate for further research in antiviral drug development.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial and fungal strains. It has shown significant inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentration (MIC) values reported at 4 μg/mL . Additionally, moderate antifungal activity against Candida albicans and Aspergillus niger has been observed .

The biological activity of this compound is largely attributed to its ability to interact with multiple biological targets through its imidazole ring. These interactions can affect various biochemical pathways, leading to the desired therapeutic effects. The compound's stability under physiological conditions further enhances its potential as a drug candidate.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity : In vitro studies indicated that the compound effectively inhibited the growth of cancer cells with varying degrees of potency based on structural modifications.
  • Antimicrobial Studies : The compound was tested against multiple strains, showing promising results compared to standard antibiotics like amikacin and antifungals like griseofulvin.
  • Molecular Docking Studies : These studies have elucidated the binding affinities of the compound to specific targets, providing insights into its mechanism of action and potential therapeutic applications .

Q & A

Basic: What are the standard synthetic protocols for preparing tert-butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate?

Answer:
The synthesis typically involves two key steps:

Protection of the imidazole nitrogen using a tert-butyloxycarbonyl (Boc) group. This step often employs Boc anhydride under basic conditions (e.g., DMAP or triethylamine) to achieve regioselectivity .

Chlorination at the 2-position using reagents like POCl₃ or SOCl₂. The reaction is monitored via TLC on silica gel with UV detection, and purification is performed via column chromatography .

  • Example Protocol : A solvent-free Friedel-Crafts acylation approach (adapted for related imidazole derivatives) uses Eaton’s reagent (P₂O₅·MsOH) under mild conditions (40–60°C), yielding 90–96% for similar fused heterocycles .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₂H₁₃ClN₂O₂: calc. 260.0565) .
  • HPLC : Purity ≥95% is standard for research-grade material, assessed using C18 columns and UV detection at 254 nm .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, the tert-butyl group’s steric effects can be quantified via torsional angles .
  • ORTEP-3 Visualization : Graphical interfaces (e.g., ORTEP-III) aid in identifying disorder or thermal motion artifacts, critical for validating molecular packing .
  • Hydrogen-Bonding Analysis : Graph set analysis (e.g., Etter’s rules) characterizes supramolecular interactions, which influence crystallization behavior .

Advanced: What computational methods predict reactivity and electronic properties?

Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G* calculations optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). For related imidazoles, this predicts nucleophilic attack at the 2-chloro position .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate reaction pathways in solvents like DCM or THF, guiding experimental design .

Advanced: How are contradictions in spectroscopic or crystallographic data addressed?

Answer:

  • Multi-Technique Validation : Discrepancies between NMR and X-ray data (e.g., unexpected dihedral angles) require cross-validation via IR (C=O stretch ~1700 cm⁻¹) and HRMS .
  • Refinement Protocols : In SHELXL, constraints (e.g., ISOR) mitigate thermal motion errors, while R-factor convergence (<5%) ensures reliability .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : –20°C in airtight containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation. Re-purify via silica-gel chromatography .

Advanced: How does steric hindrance from the tert-butyl group influence derivatization?

Answer:

  • Steric Effects : The bulky tert-butyl group limits access to the imidazole N-H site, favoring reactions at the 2-chloro position (e.g., Suzuki coupling with aryl boronic acids) .
  • Case Study : In tert-butyl 4-formyl-imidazole derivatives, the Boc group directs electrophilic substitution to the 5-position .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate

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